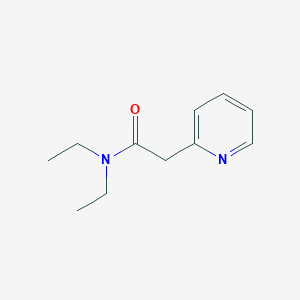

n,n-Diethyl-2-(pyridin-2-yl)acetamide

Description

N,N-Diethyl-2-(pyridin-2-yl)acetamide is an acetamide derivative featuring a pyridine ring at the 2-position and diethyl substituents on the nitrogen atom. For instance, N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide serves as a precursor in radiopharmaceuticals, highlighting its role in imaging agent development . Applications of such compounds span biomedical imaging (e.g., targeting translocator protein (TSPO) in neuroinflammation ) and agrochemical research (e.g., insect repellents ).

Properties

CAS No. |

6311-91-7 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N,N-diethyl-2-pyridin-2-ylacetamide |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-10-7-5-6-8-12-10/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

PJFKHEQNLJRZFG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(pyridin-2-yl)acetamide typically involves the reaction of pyridine-2-carboxylic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and amide group undergo oxidation under specific conditions. Key findings include:

Oxidants and Products

-

Mechanistic Insight : Oxidation of the pyridine ring generates N-oxide intermediates, which further react to form hydroxylated or sulfonated products. The amide group stabilizes intermediates through resonance .

Substitution Reactions

The pyridine ring and ethyl groups participate in nucleophilic and electrophilic substitutions:

Pyridine Ring Substitution

-

Halogenation : Reacts with bromine in acetic acid to yield 3-bromo-N,N-diethyl-2-(pyridin-2-yl)acetamide. The reaction proceeds via electrophilic aromatic substitution at the pyridine’s meta position .

-

Nitration : Forms nitro derivatives under HNO₃/H₂SO₄ conditions, with regioselectivity influenced by the electron-withdrawing amide group .

Amide Group Reactivity

-

Transacylation : Reacts with primary amines (e.g., benzylamine) in the presence of Pd catalysts to form N-alkylated derivatives. For example:

This reaction is critical in synthesizing pharmacologically active analogs .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to transition metals via the pyridine nitrogen and amide oxygen:

Redox Behavior

Electrochemical studies reveal two oxidation peaks at +0.85 V and +1.2 V (vs. Ag/AgCl), corresponding to pyridine ring oxidation and amide group decomposition, respectively. This redox activity is exploited in designing sensors and catalysts .

Scientific Research Applications

N,N-Diethyl-2-(pyridin-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential as an enzyme inhibitor in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

n,n-Diethyl-2-(pyridin-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent findings.

Chemical Structure and Synthesis

The chemical formula for this compound is . It can be synthesized through various methods, including one-pot acylation processes that utilize aromatic amines and acetic anhydride under specific conditions to achieve high yields and purity .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of acetamides have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

Studies have demonstrated that this compound and its derivatives possess anticancer activity. For example, certain pyridine-based compounds have been reported to inhibit cell proliferation in cancer cell lines, with IC50 values indicating their potency against specific types of cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response .

4. CNS Activity

There is growing interest in the central nervous system (CNS) effects of this compound. Some derivatives have been studied for their analgesic and anticonvulsant properties, suggesting potential use in treating neurological disorders .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Study : A study involving MDA-MB-231 triple-negative breast cancer cells showed that treatment with a related compound significantly inhibited tumor growth and metastasis in vivo, demonstrating a promising therapeutic window for further exploration .

- Antimicrobial Evaluation : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing strong antimicrobial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Research : In a controlled experiment, the compound was shown to reduce TNF-alpha levels in a murine model of inflammation, indicating its potential as an anti-inflammatory agent .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl-2-(substituted phenyl)acetamide Derivatives

These analogs differ by the aromatic substituent attached to the acetamide core. For example:

- N,N-Diethyl-2-(3-methylphenyl)acetamide (F1) and N,N-Diethyl-2-(4-methoxyphenyl)acetamide (F4) exhibit varying repellent efficacies against Aedes aegypti. F4 (4-methoxy) provides longer protection (6.0 hours) than F1 (4.5 hours), suggesting electron-donating groups enhance bioactivity .

- Skin irritation indices (PSII) also differ: F3 (3-methoxy) has a PSII of 0.41 (safe), while F1 (3-methyl) shows 0.52 (moderate irritation), indicating substituent position impacts toxicity .

Heterocyclic Ring Variants

N,N-Diethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4b) :

N,N-Diethyl-2-(1H-indol-1-yl)acetamide :

Pyrazolo[1,5-a]pyrimidine Derivatives

- DPA-714 and F-DPA :

Trifluoromethyl-Indazole Derivatives

- N,N-Diethyl-2-(3-(trifluoromethyl)indazol-1-yl)acetamide (35) :

Data Table: Key Comparative Parameters

Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) on aromatic rings enhance repellent efficacy and reduce skin irritation .

- Heterocyclic Systems : Pyrazolo-pyrimidine derivatives exhibit superior targeting in neuroimaging compared to pyridine analogs, likely due to enhanced lipophilicity and receptor binding .

- Synthetic Efficiency : Trifluoromethyl groups improve synthetic yields and metabolic stability, critical for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.